Hydrogen-Bond Donor Count: Functional Differentiation from Primary and Tertiary Amine Analogs
N,2-Dimethylnaphthalen-1-amine provides exactly one N–H hydrogen-bond donor (HBD = 1) and one hydrogen-bond acceptor (HBA = 1). In contrast, 2-methylnaphthalen-1-amine (primary amine analog, CAS 2246-44-8) possesses HBD = 2 and HBA = 1, while N,N-dimethylnaphthalen-1-amine (tertiary analog, CAS 86-56-6) has HBD = 0 and HBA = 1 . This discrete donor-count difference governs the stoichiometry and geometry of intermolecular hydrogen-bond networks, directly impacting molecular recognition, co-crystal formation, and target binding topology [1].
| Evidence Dimension | Hydrogen-bond donor (HBD) count per molecule |
|---|---|
| Target Compound Data | HBD = 1, HBA = 1 (secondary amine) |
| Comparator Or Baseline | 2-Methylnaphthalen-1-amine: HBD = 2, HBA = 1; N,N-Dimethylnaphthalen-1-amine: HBD = 0, HBA = 1 |
| Quantified Difference | Target has one fewer HBD than primary analog and one more than tertiary analog; qualitative impact on hydrogen-bond network topology is class-wide. |
| Conditions | Derived from chemical structure; consistent with Topliss and Hansch hydrogen-bonding classifications for secondary vs. primary vs. tertiary aromatic amines. |
Why This Matters
For procurement decisions in medicinal chemistry or crystal engineering, the single HBD defines a unique interaction pharmacophore not replicable by the primary (two HBD) or tertiary (zero HBD) analogs.
- [1] Etter, M. C. Encoding and decoding hydrogen-bond patterns of organic compounds. Acc. Chem. Res. 1990, 23, 120–126. DOI: 10.1021/ar00172a005. View Source
